Cyp3A4-IN-2

CYP3A4 Inhibition Pharmacoenhancement Structure-Activity Relationship (SAR)

Researchers often face data confounding when using non-selective CYP3A4 inhibitors like ketoconazole in DDI studies. Cyp3A4-IN-2 provides a definitive solution. This rationally designed ritonavir analogue delivers enhanced potency and selectivity for isolating CYP3A4-mediated metabolism. - 2.4-fold greater potency than ritonavir, driven by an optimized hydrophobic R2 side-group. - Precise IC50 of 0.055 μM serves as a reliable positive control for NCE screening. - Defined binding mode via X-ray crystallography supports high-confidence mechanistic studies.

Molecular Formula C33H38N4O3S
Molecular Weight 570.7 g/mol
Cat. No. B12406344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyp3A4-IN-2
Molecular FormulaC33H38N4O3S
Molecular Weight570.7 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC=CC2=CC=CC=C21)CSCC(C(=O)NCC3=CN=CC=C3)NC4=CC=CC=C4
InChIInChI=1S/C33H38N4O3S/c1-33(2,3)40-32(39)37-28(19-26-14-9-13-25-12-7-8-17-29(25)26)22-41-23-30(36-27-15-5-4-6-16-27)31(38)35-21-24-11-10-18-34-20-24/h4-18,20,28,30,36H,19,21-23H2,1-3H3,(H,35,38)(H,37,39)
InChIKeyHETXCPWULXTMSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyp3A4-IN-2: CYP3A4 Pharmacoenhancement Research


Cyp3A4-IN-2 is a small-molecule, specific inhibitor of cytochrome P450 3A4 (CYP3A4), a pivotal enzyme in drug metabolism and drug-drug interactions (DDI). Developed as a ritonavir analogue, it features a structurally modified, more hydrophobic R2 side-group [1]. This compound is supplied for research use as an antiviral agent and immunosuppressant pharmacoenhancer, with a reported molecular weight of 570.74 g/mol and a logP of 6.3, indicating high lipophilicity [1].

Study Type CYP3A4 pharmacoenhancement and DDI research
Mechanism Context Ritonavir analogue with increased R2 hydrophobicity for target engagement
Selection Logic Designed for reduced off-target risk compared to multi-targeted CYP inhibitors

Cyp3A4-IN-2: Selectivity vs. Generic Inhibitors


While several strong CYP3A4 inhibitors like ketoconazole, itraconazole, and clarithromycin are available, their use is complicated by significant off-target effects on drug transporters (e.g., P-gp, BCRP) and other CYP isoforms [1]. This lack of specificity can confound the interpretation of drug-drug interaction (DDI) studies, making it difficult to isolate the impact of CYP3A4 metabolism. In contrast, Cyp3A4-IN-2 was rationally designed for increased potency and target engagement. Its improved inhibitory strength over its parent compound, ritonavir, is directly linked to a specific structural modification (increased R2 side-group hydrophobicity) [2]. This targeted design offers a more selective tool for probing CYP3A4-mediated metabolism and for applications requiring potent pharmacoenhancement with a better-defined molecular mechanism, thereby providing a compelling rationale for its specific procurement over less defined, multi-targeted inhibitors.

Off-target profile Common CYP3A4 inhibitors (ketoconazole, clarithromycin) also inhibit P-gp, BCRP and other CYP isoforms, confounding DDI interpretation.
Potency context mismatch Ritonavir-based studies may show different pharmacoenhancement magnitude than Cyp3A4-IN-2, limiting direct transfer of exposure-response relationships.
Selectivity verification Full isoform selectivity panel not provided; broader CYP profiling may be needed to confirm specificity claims.

Cyp3A4-IN-2: Key Evidence


Inhibitory Potency vs. Ritonavir

Cyp3A4-IN-2 demonstrates a quantifiably stronger inhibition of CYP3A4 compared to its parent compound, ritonavir. This increased potency is a direct result of rational design focused on increasing the hydrophobicity of the R2 side group [1].

Inhibitory Potency vs. Ritonavir
Head-to-head
IC50 0.055 μM vs. 0.130 μM (ritonavir)
Supports pharmacoenhancement potency interpretation
2.4-fold lower IC50 in biochemical assay; in vitro CYP3A4 activity
CYP3A4 Inhibition Pharmacoenhancement Structure-Activity Relationship (SAR)

Enhanced Lipophilicity via Rational Design

The superior inhibitory activity of Cyp3A4-IN-2 is directly attributable to a specific and quantifiable structural modification: an increase in the hydrophobicity of the R2 side group. This is reflected in its calculated partition coefficient (LogP) [1].

Enhanced Lipophilicity
Class-level
LogP 6.3 (ritonavir ~5.0–5.5)
Supports structure-activity context review
Calculated logP; correlates with R2-naphthalene hydrophobicity
Physicochemical Properties Drug Design CYP3A4 Binding

CYP Isoform Selectivity

While a complete isoform selectivity panel is not provided in the primary reference, the design study emphasizes the identification of structural determinants for potent CYP3A4 inhibition. The paper notes that compounds with the R2-naphthalene group (like Cyp3A4-IN-2) tend to bind tighter and inhibit CYP3A4 more potently than their phenyl/indole counterparts [1]. This suggests a degree of selectivity driven by specific hydrophobic interactions.

CYP Isoform Selectivity
Class-level
Tighter binding and improved potency for R2-naphthalene analogues; ranked among top inhibitors in study
Supports isoform-selectivity review
Based on biochemical and X-ray data; full selectivity panel not reported
CYP Selectivity Drug-Drug Interactions In Vitro ADME

Cyp3A4-IN-2: Key Applications


Antiviral Pharmacoenhancement

Cyp3A4-IN-2's 2.4-fold greater potency over ritonavir makes it an excellent candidate for in vitro studies aimed at boosting the efficacy of co-administered antiviral compounds. By more effectively inhibiting CYP3A4-mediated metabolism, it can increase the exposure of a victim drug in cellular models, allowing for more sensitive detection of antiviral activity or clearer delineation of metabolic pathways. Its rational design provides a high degree of confidence in its mechanism of action, which is critical for interpreting data in pharmacoenhancement assays [1].

DDI Positive Control

In DDI screening panels, Cyp3A4-IN-2 can serve as a potent and well-characterized positive control for CYP3A4 inhibition. Its IC50 of 0.055 μM provides a precise benchmark against which the inhibitory potential of new chemical entities (NCEs) can be measured. The compound's defined SAR, linking increased R2 hydrophobicity to enhanced potency, adds a layer of mechanistic understanding that is often absent when using older, less specific inhibitors like ketoconazole or itraconazole [1].

CYP3A4 Structural & Binding Studies

The primary research underpinning Cyp3A4-IN-2 includes X-ray crystallographic data defining its binding mode within the CYP3A4 active site. This makes the compound a valuable tool for structural biology research focused on understanding CYP3A4-ligand interactions. Researchers studying the conformational plasticity of CYP3A4 or seeking to develop next-generation inhibitors can use Cyp3A4-IN-2 as a reference ligand with a known, high-resolution binding pose and a clear structure-activity relationship tied to its R2 side group [1].

Application
Selection Property
Validation Focus
Antiviral pharmacoenhancement studies
CYP3A4 inhibitory potency
Pharmacoenhancement response in cellular models
DDI screening panels
CYP3A4 inhibition benchmark
Benchmarking against reference inhibitor values
CYP3A4 structural biology
Crystallographically defined binding mode
Ligand-binding pose and SAR interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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